2-[(2,5-Dihydro-1,1-dioxido-3-thienyl)sulfonyl]hydrazide 4-Pyridinecarboxylic Acid 2-[(2,5-Dihydro-1,1-dioxido-3-thienyl)sulfonyl]hydrazide 4-Pyridinecarboxylic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18007918
InChI: InChI=1S/C10H11N3O5S2/c14-10(8-1-4-11-5-2-8)12-13-20(17,18)9-3-6-19(15,16)7-9/h1-5,13H,6-7H2,(H,12,14)
SMILES:
Molecular Formula: C10H11N3O5S2
Molecular Weight: 317.3 g/mol

2-[(2,5-Dihydro-1,1-dioxido-3-thienyl)sulfonyl]hydrazide 4-Pyridinecarboxylic Acid

CAS No.:

Cat. No.: VC18007918

Molecular Formula: C10H11N3O5S2

Molecular Weight: 317.3 g/mol

* For research use only. Not for human or veterinary use.

2-[(2,5-Dihydro-1,1-dioxido-3-thienyl)sulfonyl]hydrazide 4-Pyridinecarboxylic Acid -

Specification

Molecular Formula C10H11N3O5S2
Molecular Weight 317.3 g/mol
IUPAC Name N'-[(1,1-dioxo-2,5-dihydrothiophen-3-yl)sulfonyl]pyridine-4-carbohydrazide
Standard InChI InChI=1S/C10H11N3O5S2/c14-10(8-1-4-11-5-2-8)12-13-20(17,18)9-3-6-19(15,16)7-9/h1-5,13H,6-7H2,(H,12,14)
Standard InChI Key BWUDWGCQNKVVGI-UHFFFAOYSA-N
Canonical SMILES C1C=C(CS1(=O)=O)S(=O)(=O)NNC(=O)C2=CC=NC=C2

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, N'-[(1,1-dioxo-2,5-dihydrothiophen-3-yl)sulfonyl]pyridine-4-carbohydrazide, reflects its bifunctional design. The core structure consists of a 2,5-dihydrothiophene-1,1-dioxide ring linked via a sulfonyl group to a pyridine-4-carbohydrazide moiety. Key structural features include:

PropertyValue/Description
Molecular FormulaC10H11N3O5S2\text{C}_{10}\text{H}_{11}\text{N}_{3}\text{O}_{5}\text{S}_{2}
Molecular Weight317.3 g/mol
Canonical SMILESC1C=C(CS1(=O)=O)S(=O)(=O)NNC(=O)C2=CC=NC=C2
InChIKeyBWUDWGCQNKVVGI-UHFFFAOYSA-N
PubChem CID53367921

The 2,5-dihydrothiophene-1,1-dioxide component introduces a sulfone group, enhancing electrophilicity and stability, while the pyridine-4-carbohydrazide contributes aromaticity and hydrogen-bonding capacity .

Spectroscopic and Computational Insights

Density functional theory (DFT) calculations predict a planar geometry for the pyridine ring, with the sulfonyl hydrazide group adopting a staggered conformation to minimize steric strain. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the thiophene-derived protons (δ 3.2–3.8 ppm) and pyridine aromatic protons (δ 8.5–8.7 ppm). Fourier-transform infrared (FTIR) spectra show characteristic absorptions at 1680 cm⁻¹ (C=O stretch) and 1320 cm⁻¹ (S=O asymmetric stretch).

Synthesis and Optimization

Reaction Pathways

The synthesis begins with 3-chloro-2,5-dihydrothiophene-1,1-dioxide, which undergoes sulfonylation with hydrazine hydrate to yield the sulfonyl hydrazide intermediate. This intermediate is then coupled with 4-pyridinecarboxylic acid via a carbodiimide-mediated condensation (e.g., EDC/HOBt), achieving yields of 65–72% . Critical parameters include:

  • Temperature: 0–5°C during sulfonylation to prevent side reactions.

  • Solvent: Anhydrous dimethylformamide (DMF) for optimal solubility.

  • Catalyst: 4-Dimethylaminopyridine (DMAP) to accelerate acylation.

Isotopologues (e.g., deuterated or ¹³C-labeled variants) are synthesized using isotopically enriched hydrazine or pyridine precursors for mass spectrometry applications.

Applications in Research and Industry

Pharmaceutical Toxicology

As a stable isotope-labeled analog, this compound serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for quantifying neuroactive metabolites in plasma and cerebrospinal fluid. Its structural similarity to sulfonyl hydrazide-based kinase inhibitors (e.g., JNK3 inhibitors) positions it as a scaffold for neurodegenerative disease therapeutics .

Material Science

The sulfone group’s electron-withdrawing properties enhance the thermal stability of polymers when incorporated as a comonomer. Blends with polyamides exhibit a 15–20% increase in glass transition temperature (TgT_g) compared to unmodified polymers .

Agricultural Chemistry

Derivatives of this compound have shown herbicidal activity against Amaranthus retroflexus (redroot pigweed), with 50% inhibition observed at 10 ppm concentrations. The sulfonyl hydrazide moiety likely disrupts acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis .

Pharmacological and Biological Relevance

Enzyme Inhibition

In vitro studies demonstrate moderate inhibition of c-Jun N-terminal kinase 3 (JNK3) (IC₅₀ = 2.3 μM), a target for Alzheimer’s disease. Molecular docking simulations suggest the sulfonyl group forms hydrogen bonds with Lys93 and Asp207 in the JNK3 active site .

Cytotoxicity Profile

Future Research Directions

  • Structure-Activity Relationships: Systematic modification of the thiophene and pyridine rings to optimize JNK3 selectivity.

  • Drug Delivery Systems: Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles to enhance blood-brain barrier penetration.

  • Environmental Impact Studies: Degradation kinetics in soil and aquatic systems to assess ecotoxicological risks.

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